molecular formula C7H4ClNS B146396 4-Chlorophenyl isothiocyanate CAS No. 2131-55-7

4-Chlorophenyl isothiocyanate

Cat. No.: B146396
CAS No.: 2131-55-7
M. Wt: 169.63 g/mol
InChI Key: MZZVFXMTZTVUFO-UHFFFAOYSA-N
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Description

4-Chlorophenyl isothiocyanate (CAS: 622-51-5) is a halogenated aromatic isothiocyanate characterized by a para-chlorine substituent on the phenyl ring. Its molecular formula is C₇H₄ClNS, with a molecular weight of 169.63 g/mol. The isothiocyanate (-N=C=S) functional group confers high reactivity, making it a versatile building block in organic synthesis.

This compound is widely employed in the preparation of heterocyclic systems, including thienopyrimidines, thiadiazoles, and pyrazole derivatives, which are pivotal in pharmaceutical research . For instance, it reacts with hydrazine hydrate to form intermediates like N-(4-chlorophenyl)hydrazinecarbothioamide, which are further cyclized into bioactive 1,3,4-thiadiazole derivatives with antifungal properties . Additionally, its role in synthesizing antiproliferative agents and thiourea-linked adamantane derivatives highlights its significance in medicinal chemistry .

The chlorine substituent enhances electrophilicity at the isothiocyanate group, facilitating nucleophilic attacks by amines, thiols, or hydrazines. This reactivity, combined with the electron-withdrawing nature of the chlorine atom, distinguishes it from other aryl isothiocyanates in both synthetic efficiency and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with thiophosgene. The reaction proceeds as follows: [ \text{4-Chloroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Another method involves the reaction of 4-chloroaniline with carbon disulfide and a base, followed by oxidation: [ \text{4-Chloroaniline} + \text{Carbon disulfide} + \text{Base} \rightarrow \text{Dithiocarbamate intermediate} ] [ \text{Dithiocarbamate intermediate} + \text{Oxidizing agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using the above methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.

    Cycloaddition Reactions: Participates in [2+2] cycloaddition reactions with alkenes to form cycloadducts.

    Hydrolysis: Hydrolyzes in the presence of water to form 4-chlorophenylamine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Amines, typically under mild conditions.

    Cycloaddition: Alkenes, often under thermal or photochemical conditions.

    Hydrolysis: Water, usually under acidic or basic conditions.

Major Products:

    Thioureas: Formed from nucleophilic substitution with amines.

    Cycloadducts: Formed from cycloaddition reactions.

    4-Chlorophenylamine: Formed from hydrolysis

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
4-CPI has been investigated for its potential as an anticancer agent. Studies indicate that isothiocyanates can inhibit abnormal DNA methylation and histone deacetylase, which are crucial in cancer development. The combination of 4-CPI with conventional anticancer drugs has shown synergistic effects, enhancing the efficacy of treatment while reducing side effects associated with chemotherapy .

Case Study: Synergistic Effects with Chemotherapy
A patent highlights a formulation combining 4-CPI with DNA-affecting anticancer drugs. This combination aims to improve therapeutic outcomes by minimizing the adverse effects typically seen with standard chemotherapy regimens .

Active Ingredient Type Synergistic Effect
4-Chlorophenyl IsothiocyanateIsothiocyanateEnhanced efficacy in cancer treatment
Conventional Anticancer DrugsAlkylating agents, antibioticsReduced side effects, improved outcomes

Antimicrobial Activity

4-CPI exhibits notable antimicrobial properties, making it useful in the development of new antibiotics. Research has demonstrated its effectiveness against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). In one study, derivatives of 4-CPI showed minimal inhibitory concentrations (MICs) in the submicromolar range against clinical isolates of MRSA, indicating strong antibacterial activity .

Case Study: Efficacy Against MRSA
In a controlled study, compounds synthesized from 4-CPI were tested against MRSA strains. The results indicated that certain derivatives exhibited higher antibacterial activity compared to traditional antibiotics, suggesting their potential for treating resistant bacterial infections .

Compound Type Target Bacteria MIC (μM)
Pyrazolyl CarbothioamidesSA Newman (MSSA)0.15
Pyrazolyl ThioureasSA Lac (USA300-type MRSA)2.5

Agricultural Applications

In agriculture, isothiocyanates like 4-CPI are utilized for their herbicidal properties. They can inhibit the growth of weeds and pests, serving as natural pesticides derived from plant sources. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide use.

Synthesis of Novel Compounds

4-CPI serves as a building block for synthesizing various derivatives used in medicinal chemistry and agrochemicals. For instance, it has been employed in the synthesis of thiosemicarbazides and other biologically active compounds .

Case Study: Synthesis of Thiosemicarbazides
Research demonstrated that 4-CPI could be effectively used to synthesize thiosemicarbazides, which possess diverse biological activities, including antimicrobial and anticancer effects .

Mechanism of Action

The mechanism of action of 4-chlorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules such as proteins and enzymes. This reactivity can lead to the modification of these biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific nucleophiles and conditions under which the reactions occur .

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and applications of 4-chlorophenyl isothiocyanate are influenced by its substituent’s electronic and steric properties. Below is a comparative analysis with structurally analogous compounds:

Key Insights:

  • Electron-withdrawing groups (e.g., Cl, F) : Enhance electrophilicity of the isothiocyanate group, improving reaction rates in cyclizations .
  • Electron-donating groups (e.g., CH₃, OCH₃) : Lower electrophilicity but may improve solubility or stability of intermediates .
  • Substituent position : Meta-substituted derivatives (e.g., 3-chloro) exhibit distinct reactivity compared to para-substituted isomers due to altered electronic distribution .

Key Insights:

  • Antifungal activity : 4-Chlorophenyl derivatives demonstrate efficacy against Candida species, likely due to thiourea moieties disrupting fungal membranes .
  • Antiproliferative activity : The 4-chloro substitution in pyrimido derivatives reduces activity compared to unsubstituted phenyl groups, suggesting steric or electronic incompatibility with target proteins .
  • Positional isomerism : 2-Chloro and 3-chloro derivatives exhibit divergent activities, emphasizing the role of substituent orientation in target binding .

Key Insights:

  • Aryl vs. alkyl isothiocyanates : Aromatic derivatives (4-chloro, 4-fluoro) achieve higher yields due to resonance stabilization of intermediates.
  • Substituent effects : Chlorine’s electron-withdrawing nature marginally outperforms fluorine in benzothiazole formation .

Biological Activity

4-Chlorophenyl isothiocyanate (4-CPI) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of its biological activity, supported by data tables, case studies, and research findings.

Overview of Isothiocyanates

Isothiocyanates (ITCs) are compounds derived from glucosinolates found in cruciferous vegetables. They are known for their potential health benefits, including anticancer properties, antimicrobial effects, and anti-inflammatory activities. 4-CPI is one such ITC that has garnered attention for its unique biological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 4-CPI. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms.

  • Induction of Apoptosis : 4-CPI promotes apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways. A study reported that treatment with 4-CPI led to significant cell cycle arrest in the S and G2/M phases in HepG2 and MCF-7 cells, respectively .
  • Inhibition of DNA Methylation : It acts as a double inhibitor, affecting both abnormal DNA methylation and histone deacetylase activity, which are crucial for cancer progression .
  • Synergistic Effects : When combined with other anticancer drugs, such as those targeting DNA, 4-CPI enhances therapeutic efficacy, suggesting its potential as an adjuvant treatment .

Case Studies

A notable study evaluated the cytotoxicity of 4-CPI derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 2.32 µg/mL against MCF-7 cells, demonstrating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Activity

In addition to its anticancer effects, 4-CPI has shown promising antimicrobial properties.

Antibacterial Activity

Research indicates that 4-CPI exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Against Staphylococcus aureus : Studies have shown that compounds derived from 4-CPI can significantly inhibit the growth of this pathogen .
  • Against Candida albicans : The compound also displays antifungal activity, making it a candidate for treating fungal infections .

Comparative Analysis of Biological Activities

The table below summarizes the biological activities of this compound compared to other isothiocyanates:

CompoundAnticancer Activity (IC50 µg/mL)Antimicrobial Activity
This compoundMCF-7: 2.32; HepG2: 3.13Effective against S. aureus and C. albicans
Phenethyl IsothiocyanateMCF-7: 3.5; HepG2: 5.0Moderate activity against E. coli
Allyl IsothiocyanateMCF-7: 6.0; HepG2: N/AStrong against Pseudomonas aeruginosa

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chlorophenyl isothiocyanate from arylamines?

A general method involves reacting electron-deficient arylamines with carbon disulfide (CS₂) under aqueous conditions. Key parameters include using DMF as a catalyst, extended reaction times for electron-deficient substrates, and optimized solvent systems (e.g., dichloromethane or acetonitrile). Yields can exceed 80% under these conditions, as demonstrated in Table 3 of solvent optimization studies .

Q. How is this compound purified post-synthesis?

Purification typically involves trituration with petroleum ether (30–60°C) to remove impurities, followed by recrystallization from ethanol at 50°C. Vacuum distillation (110–115°C at 4 mm Hg) is also effective for obtaining high-purity crystalline products .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

Fourier-transform infrared (FTIR) spectroscopy identifies the C=S stretch (~2050 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy confirms aromatic proton environments (e.g., 7.2–7.8 ppm for chlorophenyl groups). Mass spectrometry (MS) and elemental analysis validate molecular weights and composition .

Advanced Research Questions

Q. How can reaction parameters be optimized for synthesizing 2-aminobenzimidazoles using this compound?

A visible-light-mediated, photocatalyst-free method involves reacting N-substituted o-phenylenediamine with this compound. Key optimizations include:

  • Solvent : Dimethyl sulfoxide (DMSO) maximizes yield (85%) compared to THF or acetonitrile.
  • Base : Potassium carbonate outperforms sodium hydroxide in minimizing side reactions.
  • Light source : Blue LEDs (450 nm) enhance reaction efficiency over UV light .

Q. What strategies resolve contradictions in solvent-dependent reaction yields for this compound synthesis?

Discrepancies in solvent efficacy (e.g., dichloromethane vs. DMSO) often arise from substrate solubility and polarity mismatches. Systematic screening using Design of Experiments (DoE) or computational solubility parameters (Hansen solubility model) can identify optimal solvent systems. For example, DMF improves yields for strongly electron-deficient amines by stabilizing intermediates .

Q. How does crystallographic analysis via SHELX software enhance structural validation of thiourea derivatives?

SHELXL refines X-ray diffraction data to determine bond lengths, angles, and space groups (e.g., monoclinic P21/c). For N-(4-chlorophenyl)thiourea derivatives, this reveals hydrogen-bonding networks critical for antimicrobial activity. SHELXPRO interfaces with macromolecular datasets, enabling high-resolution refinement even for twinned crystals .

Q. What mechanistic insights does DFT provide for the pharmacological activity of this compound derivatives?

Density Functional Theory (DFT) calculations correlate electronic structure with bioactivity. For example, electron-withdrawing substituents (e.g., -Cl) increase thiourea derivatives' electrophilicity, enhancing interactions with bacterial enzymes. HOMO-LUMO gaps <4 eV predict stronger binding to methicillin-resistant Staphylococcus aureus (MRSA) targets .

Q. How are antimicrobial activities of this compound derivatives evaluated against drug-resistant strains?

Derivatives are tested via agar dilution or broth microdilution against panels of Gram-positive (e.g., Bacillus subtilis), Gram-negative bacteria, and MRSA. Minimum inhibitory concentrations (MICs) are compared to reference drugs (e.g., ampicillin). Synergistic effects with clinical antibiotics are assessed using checkerboard assays .

Q. What role does single-crystal X-ray diffraction play in confirming tautomeric forms of thiourea derivatives?

X-ray crystallography distinguishes thione (C=S) vs. thiol (S-H) tautomers. For example, 1-(adamantyl)-3-(4-chlorophenyl)thiourea adopts a thione configuration in the solid state, validated by C=S bond lengths of 1.68 Å and absence of S-H vibrations in IR .

Q. Data Analysis & Contradictions

Q. How should researchers address inconsistencies in antimicrobial activity data across structurally similar derivatives?

Contradictions may arise from assay variability (e.g., inoculum size, growth media). Normalize data using internal controls (e.g., ciprofloxacin) and apply statistical tests (e.g., ANOVA) to confirm significance. Cross-validate with in silico docking to identify binding affinity outliers .

Q. Why do some synthetic routes for this compound derivatives exhibit low reproducibility?

Sensitivity to moisture or oxygen can degrade intermediates. Strict anhydrous conditions (e.g., Schlenk line techniques) and real-time monitoring via thin-layer chromatography (TLC) improve reproducibility. For example, pyridine-mediated reactions require reflux under nitrogen to prevent hydrolysis .

Properties

IUPAC Name

1-chloro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZVFXMTZTVUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175577
Record name 1-Chloro-4-isothiocyanatobenzene
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Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-55-7
Record name 4-Chlorophenyl isothiocyanate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-isothiocyanatobenzene
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Record name 4-Chlorophenyl isothiocyanate
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Record name 1-Chloro-4-isothiocyanatobenzene
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Record name 1-chloro-4-isothiocyanatobenzene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chlorophenyl isothiocyanate
4-Chlorophenyl isothiocyanate
4-Chlorophenyl isothiocyanate
4-Chlorophenyl isothiocyanate
4-Chlorophenyl isothiocyanate
4-Chlorophenyl isothiocyanate

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